molecular formula C10H10BrN3 B1381661 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole CAS No. 1545489-09-5

3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B1381661
CAS No.: 1545489-09-5
M. Wt: 252.11 g/mol
InChI Key: ZOQGZEDTPZLINR-UHFFFAOYSA-N
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Description

3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and a methyl group attached to a phenyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromo and methyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and methyl groups on the phenyl ring, along with the triazole ring, makes it a versatile compound for various applications.

Biological Activity

3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 3-(3-bromo-4-methylphenyl)-4-methyl-1,2,4-triazole
  • Molecular Formula: C10H10BrN3
  • Molecular Weight: 252.11 g/mol
  • CAS Number: 1545489-09-5

The compound features a triazole ring attached to a phenyl group with bromo and methyl substituents, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole moiety is known to inhibit enzymes such as cytochrome P450s and may interfere with nucleic acid synthesis in microorganisms. The presence of bromine and methyl groups enhances the compound's lipophilicity and binding affinity to biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of triazole derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Triazoles

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
3aE. coli62.5 µg/ml
3bStaphylococcus aureus250 µg/ml
3cPseudomonas aeruginosa125 µg/ml
3dBacillus subtilis187.5 µg/ml
3eCandida albicans15.6 µg/ml

The data indicates that compounds similar to this compound exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against common fungal pathogens.

Table 2: Antifungal Activity

CompoundFungi TestedMinimum Inhibitory Concentration (MIC)
3aAspergillus niger20 µg/ml
3bCandida glabrata31.25 µg/ml
3cCryptococcus neoformans>250 µg/ml

These results suggest that the compound possesses significant antifungal activity, particularly against opportunistic pathogens .

Case Studies

  • Antibacterial Study : A recent study investigated the antibacterial effects of various triazoles including our compound against strains like E. coli and Staphylococcus aureus. The study found that derivatives with bromine substitutions showed enhanced activity compared to non-brominated analogs .
  • Antifungal Screening : Another research effort focused on the antifungal potential of triazoles against Candida species. The findings indicated that compounds with specific substitutions on the triazole ring exhibited MIC values lower than standard antifungal agents like fluconazole .

Comparative Analysis

Comparison with Similar Compounds

Table 3: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC)Antifungal Activity (MIC)
3-(3-bromo-4-methylphenyl)-triazoleModerate (62.5 - 250 µg/ml)Significant (15.6 - 31.25 µg/ml)
FluconazoleHigh (8 - 32 µg/ml)Very High (0.5 - 8 µg/ml)
VoriconazoleModerate (0.5 - 8 µg/ml)High (0.25 - 2 µg/ml)

The unique substitution pattern of the compound contributes to its distinct profile compared to other triazoles and antifungal agents .

Properties

IUPAC Name

3-(3-bromo-4-methylphenyl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-3-4-8(5-9(7)11)10-13-12-6-14(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQGZEDTPZLINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=CN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545489-09-5
Record name 3-(3-bromo-4-methylphenyl)-4-methyl-4H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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